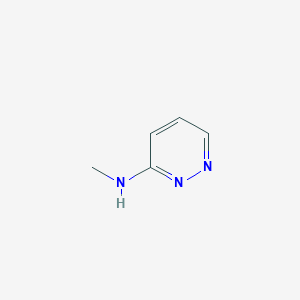

N-methylpyridazin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methylpyridazin-3-amine: is a heterocyclic compound that contains a pyridazine ring with a methyl group attached to the nitrogen atom at the 1-position and an amino group at the 3-position. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Aza-Diels-Alder Reaction: One of the common methods for synthesizing N-methylpyridazin-3-amine involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines.

Cyclization Reactions: Another method involves the cyclization of β,γ-unsaturated hydrazones in the presence of copper catalysts.

Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-methylpyridazin-3-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the amino group. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

Oxidation: Various oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Substituted derivatives with different functional groups attached to the amino group.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-methylpyridazin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. It is also used in the development of enzyme inhibitors and receptor modulators .

Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting cardiovascular diseases, neurological disorders, and metabolic conditions .

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are also employed in the manufacture of specialty materials and coatings .

Wirkmechanismus

The mechanism of action of N-methylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various physiological effects. For example, some derivatives of this compound have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Vergleich Mit ähnlichen Verbindungen

Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.

Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.

Pyrimidine: A similar heterocyclic compound with nitrogen atoms at the 1 and 3 positions.

Uniqueness: N-methylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the nitrogen atom and amino group at the 3-position make it a versatile intermediate for various synthetic applications .

Biologische Aktivität

N-Methylpyridazin-3-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyridazine ring structure, which influences its interaction with biological targets. The molecular formula is C5H7N3, and it has a molecular weight of approximately 113.13 g/mol. The presence of the methyl group at the nitrogen atom enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes that regulate neurotransmitter levels, thereby influencing neuronal signaling.

- Receptor Modulation : This compound may act as a modulator for certain receptors, including G-protein coupled receptors (GPCRs). Research indicates that it can affect intracellular calcium mobilization, which is crucial for various cellular responses.

Pharmacological Profile

The pharmacological profile of this compound suggests potential therapeutic applications:

- Anti-inflammatory Activity : Studies have indicated that this compound may exhibit anti-inflammatory properties by modulating immune responses and reducing cytokine production.

- Antimicrobial Effects : Preliminary research suggests that this compound could possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

- Neuroprotective Effects : Given its potential to influence neurotransmitter systems, this compound may offer neuroprotective benefits in conditions like neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of this compound, researchers observed a significant reduction in pro-inflammatory cytokines in cell cultures treated with the compound. The results indicated a dose-dependent response, suggesting that higher concentrations lead to more pronounced effects on inflammation markers.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The compound demonstrated the ability to reduce neuronal cell death and preserve mitochondrial function, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Eigenschaften

IUPAC Name |

N-methylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-6-5-3-2-4-7-8-5/h2-4H,1H3,(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLUCQHODWVRCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.